Cas no 2901103-33-9 (1-(6-Bromo-3-chloro-2-fluorophenyl)-2-methylpropan-1-ol)

1-(6-Bromo-3-chloro-2-fluorophenyl)-2-methylpropan-1-ol 化学的及び物理的性質
名前と識別子
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- 2901103-33-9
- 1-(6-Bromo-3-chloro-2-fluorophenyl)-2-methylpropan-1-ol
- MFCD34783472
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- インチ: 1S/C10H11BrClFO/c1-5(2)10(14)8-6(11)3-4-7(12)9(8)13/h3-5,10,14H,1-2H3
- InChIKey: UMASLMJTQSLDTQ-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1C(C(C)C)O)F)Cl
計算された属性
- 精确分子量: 279.96658g/mol
- 同位素质量: 279.96658g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 191
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- XLogP3: 3.8
1-(6-Bromo-3-chloro-2-fluorophenyl)-2-methylpropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB602737-1g |
1-(6-Bromo-3-chloro-2-fluorophenyl)-2-methylpropan-1-ol; . |
2901103-33-9 | 1g |
€659.60 | 2024-07-19 | ||
abcr | AB602737-250mg |
1-(6-Bromo-3-chloro-2-fluorophenyl)-2-methylpropan-1-ol; . |
2901103-33-9 | 250mg |
€355.80 | 2024-07-19 | ||
abcr | AB602737-5g |
1-(6-Bromo-3-chloro-2-fluorophenyl)-2-methylpropan-1-ol; . |
2901103-33-9 | 5g |
€2218.40 | 2024-07-19 |
1-(6-Bromo-3-chloro-2-fluorophenyl)-2-methylpropan-1-ol 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
1-(6-Bromo-3-chloro-2-fluorophenyl)-2-methylpropan-1-olに関する追加情報
Introduction to 1-(6-Bromo-3-chloro-2-fluorophenyl)-2-methylpropan-1-ol (CAS No. 2901103-33-9)
The compound 1-(6-Bromo-3-chloro-2-fluorophenyl)-2-methylpropan-1-ol (CAS No. 2901103-33-9) is a highly specialized organic molecule with a complex structure and diverse applications in the chemical and pharmaceutical industries. This compound is characterized by its unique substitution pattern on the phenyl ring, which includes bromine, chlorine, and fluorine atoms at specific positions, along with a hydroxymethyl group attached to a methyl-substituted propane moiety. The presence of these halogens imparts distinctive chemical properties, making this compound valuable for various synthetic and analytical purposes.
Recent studies have highlighted the importance of halogenated aromatic compounds like 1-(6-Bromo-3-chloro-2-fluorophenyl)-2-methylpropan-1-ol in drug discovery and development. The strategic placement of halogens on the aromatic ring enhances the molecule's reactivity and selectivity in various chemical reactions. For instance, bromine atoms are known to facilitate nucleophilic aromatic substitutions, while chlorine and fluorine contribute to electronic effects that influence the overall reactivity of the molecule. These properties make it an ideal candidate for use as an intermediate in the synthesis of bioactive compounds.
The synthesis of 1-(6-Bromo-3-chloro-2-fluorophenyl)-2-methylpropan-1-ol involves a multi-step process that typically begins with the preparation of the substituted phenol derivative. Advanced methodologies, such as Suzuki-Miyaura coupling and nucleophilic aromatic substitution, are employed to achieve high yields and purity. Recent advancements in catalytic systems have further optimized these processes, reducing reaction times and minimizing byproducts.
In terms of applications, this compound has found significant utility in the pharmaceutical industry as a key intermediate in the synthesis of antiviral agents and anticancer drugs. Its ability to undergo various functional group transformations makes it versatile in constructing complex molecular architectures. For example, researchers have utilized this compound to develop novel inhibitors targeting specific enzymes involved in viral replication and cancer cell proliferation.
Moreover, halogenated aromatic alcohols like 1-(6-Bromo-3-chloro-2-fluorophenyl)-2-methylpropan-1-l have been explored for their potential in materials science. Their unique electronic properties make them candidates for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Recent studies have demonstrated that these compounds can be incorporated into polymer frameworks to enhance their electrical conductivity and stability under varying conditions.
The environmental impact of synthesizing and using such compounds has also come under scrutiny in recent years. Researchers are increasingly focusing on developing sustainable synthesis routes that minimize waste generation and reduce reliance on hazardous reagents. For instance, green chemistry approaches, including the use of biocatalysts and renewable feedstocks, are being explored to produce 1-(6-Bromo...
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